1,2-Dichlorotetrafluorocyclobutene-1
Overview
Description
1,2-Dichlorotetrafluorocyclobutene-1 (DTB) is a chemical compound with the formula C4Cl2F4. Its molecular weight is 194.942 .
Synthesis Analysis
A novel strategy for the preparation of DTB was proposed via a catalytic gas-phase process of fluorination using hexachlorobutadiene (HCBD) and anhydrous HF . CrOx/ZnO catalysts with different promoters (Ni, Cu, In, Al) were prepared by a precipitate method and the optimum reaction conditions were investigated . The highest activity was achieved on the Cr–Ni–Zn catalyst, whose yield of DTB reached 90% by a multiple cycle reaction .Molecular Structure Analysis
The molecular structure of DTB is represented by the formula C4Cl2F4 .Chemical Reactions Analysis
The synthesis of DTB involves a catalytic gas-phase process of fluorination using hexachlorobutadiene (HCBD) and anhydrous HF . The reaction pathway for this synthetic route was revealed through a series of studies .Physical And Chemical Properties Analysis
The boiling point of DTB is 340.2 K .Scientific Research Applications
Molecular Structure Analysis
1,2-Dichlorotetrafluorocyclobutene's molecular structure has been a subject of extensive study. Thomassen and Hedberg (1990) used electron diffraction to determine its structure, finding it to have symmetry C2υ with specific bond distances and angles (Thomassen & Hedberg, 1990). This foundational work aids in understanding the chemical's reactivity and potential applications.
Reactions with Macrocycle Amines
Research by Gupta, Kirchmeier, and Shreeve (1994) explored the reactions of 1,2-dichlorotetrafluorocyclobutene with triazamacrocyclic amines, leading to the formation of various products. Their study, which included X-ray diffraction analysis, contributes to the understanding of its reactivity with nitrogen-containing cycles (Gupta, Kirchmeier, & Shreeve, 1994).
Vibrational Spectra Analysis
The vibrational spectra of 1,2-dichlorotetrafluorocyclobutene have been recorded by Klaeboe, Nielsen, and Powell (1987) in various states including vapor, solution, and solids. This research provides insights into its vibrational properties, which are essential for understanding its behavior under different physical conditions (Klaeboe, Nielsen, & Powell, 1987).
Synthesis Strategies
Zhou et al. (2017) developed a novel strategy for synthesizing 1,2-dichlorotetrafluorocyclobutene via a catalytic gas-phase process. Their research not only provides a new method of synthesis but also explores the reaction pathway, offering a deeper understanding of its chemical formation (Zhou, Zhang, He, & Zhou, 2017).
Electron Attachment and Detachment Studies
Research by Doren et al. (2003) on electron attachment and detachment to/from 1,2-dichlorotetrafluorocyclobutene has provided valuable information on its electronic properties. This work contributes to the understanding of its electron affinity and behavior in electronic applications (Doren et al., 2003).
Solid State Analysis
Colmenero and Lunelli's (2022) study on the crystal structures, vibrational spectra, and mechanical and thermodynamic properties of fluorine-substituted cyclobutenes, including 1,2-dichlorotetrafluorocyclobutene, in the solid state offers insights into its physical properties. This research is crucial for applications in material science and engineering (Colmenero & Lunelli, 2022).
Safety And Hazards
properties
IUPAC Name |
1,2-dichloro-3,3,4,4-tetrafluorocyclobutene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F4/c5-1-2(6)4(9,10)3(1,7)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHIKRWJVIBASP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C1(F)F)(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191137 | |
Record name | 1,2-Dichlorotetrafluorocyclobutene-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichlorotetrafluorocyclobutene-1 | |
CAS RN |
377-93-5 | |
Record name | 1,2-Dichlorotetrafluorocyclobutene-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dichlorotetrafluorocyclobutene-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Dichlorotetrafluorocyclobut-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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